molecular formula C5H6N2OS B188269 4-Thiazoleacetamide CAS No. 51551-54-3

4-Thiazoleacetamide

Cat. No. B188269
CAS RN: 51551-54-3
M. Wt: 142.18 g/mol
InChI Key: JJSRACWXUSIJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazoleacetamide is a compound with the molecular formula C5H6N2OS . It has a molecular weight of 142.18 g/mol . The compound is also known by other names such as 2-(1,3-thiazol-4-yl)acetamide and has the CAS number 51551-54-3 .


Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives, which include 4-Thiazoleacetamide, has been a subject of extensive research . Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of 4-Thiazoleacetamide includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The IUPAC name for this compound is 2-(1,3-thiazol-4-yl)acetamide .


Physical And Chemical Properties Analysis

4-Thiazoleacetamide has a molecular weight of 142.18 g/mol and a molecular formula of C5H6N2OS . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 142.02008399 g/mol .

Scientific Research Applications

1. Antimicrobial Agents

  • Summary of Application: Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
  • Methods of Application: One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
  • Results or Outcomes: Thiazole derivatives exhibit vibrant biological activity. The purpose of this work is to support methods that may be used to create various thiazole derivatives and their biological activity .

2. Anticancer Agents

  • Summary of Application: Thiazolidin-4-one scaffold, a derivative of Thiazole, is among the most important chemical skeletons that illustrate anticancer activity .
  • Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .
  • Results or Outcomes: Thiazolidin-4-one derivatives have shown significant anticancer activities. These compounds have considerable potential as anticancer agents along with a brief discussion of medicinal chemistry-related aspects of these compounds and structural activity relationship studies in order to develop possible multi-target enzyme inhibitors .

Future Directions

The future directions of research on 4-Thiazoleacetamide and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new small molecules with biological activity, especially among thiazolidin-4-ones .

properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRACWXUSIJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284822
Record name 4-Thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazoleacetamide

CAS RN

51551-54-3
Record name 4-Thiazoleacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiazoleacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX86MD2SQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazoleacetamide
Reactant of Route 2
4-Thiazoleacetamide
Reactant of Route 3
Reactant of Route 3
4-Thiazoleacetamide
Reactant of Route 4
Reactant of Route 4
4-Thiazoleacetamide
Reactant of Route 5
Reactant of Route 5
4-Thiazoleacetamide
Reactant of Route 6
4-Thiazoleacetamide

Citations

For This Compound
27
Citations
BJA Berendsen, LAAM Stolker… - Food Additives & …, 2012 - Taylor & Francis
… This third approach is based on an alkaline hydrolysis of ceftiofur and its metabolites to produce 2-amino-α-(methoxyimino)-4-thiazoleacetamide (AMTA; Figure 1e) as a marker residue …
Number of citations: 24 www.tandfonline.com
P Timmins, RF Cosgrove… - Drug Development and …, 1986 - Taylor & Francis
… was a monocyclic beta—lactam antibiotic [3 S(Z)] -2—Amino— «(methoxyimino)—N—[ 2-oxo- 1—[[ lH—pyrazol—l-ylsulfonyl)amino] carbonyl J-3-azetidinyl J-4—thiazoleacetamide …
Number of citations: 5 www.tandfonline.com
T Ercanli, DB Boyd - Journal of chemical information and …, 2005 - ACS Publications
… (This calculated structure has CAS Registry Number 752165−96−1; synonym: (Z)-2-amino-alpha-(methoxyimino)-N-methyl-4-thiazoleacetamide.) Optimized bond lengths and bond …
Number of citations: 16 pubs.acs.org
N Konduru, LP Kowtharapu… - Biomedical …, 2022 - Wiley Online Library
The current study is designed to estimate mirabegron in the presence of high molecular weight polymers using a unique liquid chromatography method and sample preparation …
S Feng, OA Chiesa, P Kijak… - Journal of agricultural …, 2014 - ACS Publications
… DCCD in biological matrices; (2) DCA derived from chemical conversion of all DFC derivatives, including protein-bound DFC; and (3) 2-amino-α-(methoxyamino)-4-thiazoleacetamide …
Number of citations: 17 pubs.acs.org
R Sultana, MZ Sultan - Microbial. Bioactives, 2019 - researchgate.net
Background: There are many ways to synthesize new drug molecules for more potent therapeutic efficacy with minimum side effects. The drugs may exhibit therapeutic effects …
Number of citations: 2 www.researchgate.net
J Walczak-Skierska, M Szultka-Młyńska… - … of Pharmaceutical and …, 2020 - Elsevier
The separation of eleven antibiotics and ten metabolites were studied using high performance liquid chromatography. The C18-PFP octadecyl with integral PFP, C18-AR octadecyl with …
Number of citations: 6 www.sciencedirect.com
AM Condino, P Calvi - European Journal of Pharmacology, 2015 - Elsevier
… Louis, MO, USA); and 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl] phenyl]-4-thiazoleacetamide (mirabegron) from Santa Cruz Biotechnoloy, Inc. (Santa Cruz, Ca, …
Number of citations: 57 www.sciencedirect.com
C SPECIFICATION - researchgate.net
… as (R)-2-(2-aminothiazol-4-yl)-4’-[2-[(2hydroxy-2-phenylethyl)amino]ethyl]acetanilide or 2-amino-N-[4-[2-[[(2R)-2-hydroxy-2phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide. …
Number of citations: 0 www.researchgate.net
K Yoshioka, T Miyawaki, S Kishimoto… - The Journal of …, 1984 - ACS Publications
… cjs,i*ac,(Z)-2-[(Chloroacetyl)amino]-a-(methoxyimino)jV-[2-(fluoromethyl)-4-oxo-3-azetidinyl]-4-thiazoleacetamide (4). A mixture of 3 (0.202 g, 0.8 mmol) and 10% palladium/ charcoal (…
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.